molecular formula C7H8N4O6 B11215663 1H-Imidazole-1-acetic acid, 2,4-dinitro-, ethyl ester CAS No. 143073-73-8

1H-Imidazole-1-acetic acid, 2,4-dinitro-, ethyl ester

Cat. No.: B11215663
CAS No.: 143073-73-8
M. Wt: 244.16 g/mol
InChI Key: DDCMMHFKQIPWRB-UHFFFAOYSA-N
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Description

1H-Imidazole-1-acetic acid, 2,4-dinitro-, ethyl ester is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl ester group and two nitro groups at the 2 and 4 positions of the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1H-Imidazole-1-acetic acid, 2,4-dinitro-, ethyl ester involves several steps. One common method includes the nitration of imidazole derivatives followed by esterification. The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and alcohols like ethanol for esterification. Industrial production methods may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1H-Imidazole-1-acetic acid, 2,4-dinitro-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include sulfuric acid, hydrogen gas, and sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Imidazole-1-acetic acid, 2,4-dinitro-, ethyl ester is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-acetic acid, 2,4-dinitro-, ethyl ester involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

1H-Imidazole-1-acetic acid, 2,4-dinitro-, ethyl ester can be compared with other imidazole derivatives, such as:

    1H-Imidazole-1-acetic acid, 2-nitro-, ethyl ester: This compound has only one nitro group, which may result in different chemical and biological properties.

    1H-Imidazole-1-acetic acid, 4-nitro-, ethyl ester: Similar to the previous compound, it has a single nitro group at a different position.

    1H-Imidazole-1-acetic acid, ethyl ester:

The presence of two nitro groups in this compound makes it unique and potentially more reactive compared to its mono-nitro counterparts.

Properties

CAS No.

143073-73-8

Molecular Formula

C7H8N4O6

Molecular Weight

244.16 g/mol

IUPAC Name

ethyl 2-(2,4-dinitroimidazol-1-yl)acetate

InChI

InChI=1S/C7H8N4O6/c1-2-17-6(12)4-9-3-5(10(13)14)8-7(9)11(15)16/h3H,2,4H2,1H3

InChI Key

DDCMMHFKQIPWRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(N=C1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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